Pasireotide Diaspartate

Catalog No.
S538666
CAS No.
820232-50-6
M.F
C66H80N12O17
M. Wt
1313.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pasireotide Diaspartate

Researchers face assay failure when using octreotide or insoluble pamoate salts in liquid formulations. Pasireotide diaspartate solves this with >100 mg/mL aqueous solubility and ~40-fold higher SSTR5 affinity. • Enables immediate-release subcutaneous dosing without PLGA encapsulation • Validated for in vitro/in vivo corticotroph adenoma models • Rapid Tmax (0.25-0.5 h) for acute endocrine secretion studies. Sourced for reliable reference standard supply.

CAS Number

820232-50-6

Product Name

Pasireotide Diaspartate

IUPAC Name

bis((2S)-2-aminobutanedioic acid);[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate

Molecular Formula

C66H80N12O17

Molecular Weight

1313.4 g/mol

InChI

InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1

InChI Key

NEEFMPSSNFRRNC-HQUONIRXSA-N

solubility

Soluble in DMSO

Synonyms

Pasireotide diaspartate, SOM 230; SOM-230; SOM230; trade name: Signifor; Signifor LAR.

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O

The exact mass of the compound Pasireotide diaspartate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Pasireotide diaspartate is a synthetic, long-acting cyclohexapeptide somatostatin analog (SSA) distinguished by its broad receptor binding profile and high aqueous solubility [1]. Unlike first-generation SSAs, pasireotide exhibits high functional activity across somatostatin receptor subtypes 1, 2, 3, and 5, with a uniquely high affinity for SSTR5 [2]. The diaspartate salt form is specifically engineered for immediate-release subcutaneous administration and acute experimental models, offering a solubility profile exceeding 100 mg/mL in water [1]. This combination of multi-receptor targeting and rapid aqueous dissolution makes it a critical precursor and reference standard for neuroendocrine research, formulation development, and hypersecretory disease modeling[2].

Research Fit

Multi-SSTR profiling (SSTR1,2,3,5) for pituitary cell signaling studies
Diaspartate salt form for aqueous assay handling
Tool compound for SSTR-driven endocrine research models

Substituting pasireotide diaspartate with either traditional SSAs (like octreotide) or alternative salt forms (like pasireotide pamoate) fundamentally compromises experimental and formulation integrity [1]. Traditional SSAs primarily target SSTR2, rendering them ineffective in corticotroph tumor models (e.g., Cushing's disease) where SSTR2 is downregulated but SSTR5 is highly expressed [2]. Furthermore, attempting to use pasireotide pamoate for standard aqueous assays or immediate-release formulations will fail due to the pamoate salt's practical insolubility in water; it is exclusively designed for sustained-release poly(D,L-lactide-co-glycolide) (PLGA) microsphere depot injections [3]. Therefore, procurement of the freely soluble diaspartate salt is mandatory for liquid subcutaneous formulations, acute pharmacokinetic profiling, and direct in vitro receptor binding assays[1].

Substitution Risk

!
Receptor selectivity profile differs fundamentally from SSTR2-preferring analogs; may shift functional outcomes
!
SSTR5-driven pathologies may not respond to first-generation SRLs, limiting direct substitution
!
Substituting with octreotide/lanreotide introduces receptor-level confounding variables

Superior SSTR5 Binding Affinity for Corticotroph Tumor Targeting

Pasireotide demonstrates a fundamentally different receptor binding profile compared to first-generation SSAs, exhibiting an approximately 39- to 40-fold higher binding affinity for the human SSTR5 receptor than octreotide [1]. While octreotide and lanreotide have IC50 values of 0.38 nM and 0.54 nM respectively for SSTR2, their affinity for SSTR5 is comparatively weak [2]. Pasireotide's high affinity (pKi = 9.9) for SSTR5 is critical because corticotroph adenomas typically express high levels of SSTR5 and low levels of SSTR2 [1].

Evidence DimensionSSTR5 Binding Affinity
Target Compound DataPasireotide (39- to 40-fold higher affinity for SSTR5; pKi = 9.9)
Comparator Or BaselineOctreotide (Weak SSTR5 affinity)
Quantified Difference~40-fold higher binding affinity for SSTR5
ConditionsIn vitro human somatostatin receptor binding assays

Procurement of pasireotide is essential for research and therapeutic development targeting SSTR5-dominant neuroendocrine tumors where octreotide is ineffective.

SSTR Binding Profile vs. Octreotide
Head-to-head
SSTR5: 39× higher
SSTR1: 30× higher
SSTR3: 5× higher
SSTR2: 0.4× lower
Supports SSTR subtype-selective study design
Radioligand binding, recombinant human receptors

Aqueous Solubility and Immediate-Release Formulation Compatibility

The selection of the salt form is the primary determinant of processability for pasireotide formulations. Pasireotide diaspartate is freely soluble in water, achieving concentrations greater than 10% w/v (>100 mg/mL), which allows for straightforward preparation of immediate-release aqueous solutions for subcutaneous injection [1]. In stark contrast, pasireotide pamoate is practically insoluble in water due to the bulky, hydrophobic pamoic acid counterion, restricting its use exclusively to complex, sustained-release poly(D,L-lactide-co-glycolide) (PLGA) microsphere suspensions [2].

Evidence DimensionAqueous Solubility
Target Compound DataPasireotide Diaspartate (>100 mg/mL; >10% w/v)
Comparator Or BaselinePasireotide Pamoate (Practically insoluble in water)
Quantified DifferenceOrders of magnitude higher aqueous solubility
ConditionsStandard aqueous buffer / water at room temperature

Buyers developing liquid formulations, acute dosing protocols, or standard in vitro assays must procure the diaspartate salt to avoid the severe solubility bottlenecks of the pamoate form.

Biochemical Control in Acromegaly
Head-to-head
IGF-1 normalization 19.2% vs. 0% (active control)
Reported endpoint response in first-gen SRL-refractory model
PAOLA phase 3 trial, OR 2.03 [1.29-3.23]

In Vivo Efficacy in ACTH and Corticosterone Inhibition

In established in vivo models of hypercortisolism, pasireotide demonstrates potent neuroendocrine inhibitory effects that traditional SSAs lack. In rat models, pasireotide robustly inhibits the secretion of both adrenocorticotropic hormone (ACTH) and corticosterone [1]. Conversely, octreotide is significantly less efficacious at inhibiting ACTH release and completely fails to inhibit corticotropin-releasing hormone (CRH)-induced corticosterone secretion [1]. Furthermore, pasireotide inhibits ACTH release in primary mouse ACTH-secreting pituitary cells with a highly potent IC50 of 0.2 nmol/L[2].

Evidence DimensionCRH-induced corticosterone inhibition
Target Compound DataPasireotide (Robustly inhibits corticosterone and ACTH secretion)
Comparator Or BaselineOctreotide (Fails to inhibit CRH-induced corticosterone secretion)
Quantified DifferenceComplete inhibition vs. failure to inhibit
ConditionsIn vivo rat models of CRH-induced hypercortisolism

Validates pasireotide diaspartate as the mandatory positive control and active pharmaceutical ingredient for modeling and treating ACTH-dependent Cushing's disease.

Antiproliferative in Meningioma
Head-to-head
Stronger inhibition in high SSTR1 tumors; reduced Akt phosphorylation
Supports SSTR1-inclusive tumor cell assay context
Primary meningioma cultures, in vitro
Hyperglycemia AE Incidence
Reported
62.9% vs. 25.0% at 25 months
Supports safety-related endpoint monitoring context
Blinded extension phase, acromegaly patients
Cushing's Disease UFC Normalization
Cross-study
14.6–26.3% UFC normalization vs. negligible with octreotide
Supports corticotroph adenoma model endpoint context
Phase III PASPORT-CUSHING; SSTR5-driven ACTH suppression
Diaspartate Salt Form Properties
Data to verify
Enhanced aqueous solubility, defined storage stability
Salt form property context; may require validation
Manufacturer specification, peer-reviewed comparison not available

Immediate-Release Aqueous Formulation Development

Due to its >10% w/v aqueous solubility, pasireotide diaspartate is the required salt form for developing immediate-release liquid dosage forms, such as daily subcutaneous injections or continuous infusion systems. It avoids the complex PLGA encapsulation processes required for the practically insoluble pamoate salt [1].

SSTR5-Dominant Neuroendocrine Tumor Modeling

Pasireotide diaspartate is the optimal reference standard for in vitro and in vivo models of Cushing's disease and corticotroph adenomas. Its ~40-fold higher affinity for SSTR5 compared to octreotide ensures accurate targeting of tumors that have downregulated SSTR2 expression [2].

Acute Endocrine Modulation Assays

For laboratory workflows requiring rapid, precise modulation of the endocrine system, the diaspartate salt provides rapid dissolution and absorption (Tmax 0.25-0.5 hours). It is highly effective for acute assays measuring the inhibition of ACTH, growth hormone (GH), and insulin secretion in primary cell cultures or animal models [3].

Application Fit

Application
Selection Property
Validation Focus
Corticotroph tumor cell studies
Multi-SSTR5 binding profile
ACTH and cortisol endpoint monitoring
Acromegaly refractory model research
SSTR5-mediated GH suppression
IGF-1 and GH endpoint monitoring
Meningioma cell proliferation studies
SSTR1-inclusive targeting
Antiproliferative and Akt pathway readouts
Glucose regulation pathway studies
SSTR5-mediated insulin suppression
Glucose/insulin endpoint monitoring

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

15

Exact Mass

1312.57643913 Da

Monoisotopic Mass

1312.57643913 Da

Heavy Atom Count

95

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I4P76SY3N4

Drug Indication

Signifor is indicated for the treatment of adult patients with Cushing's disease for whom surgery is not an option or for whom surgery has failed. Signifor is indicated for the treatment of adult patients with acromegaly for whom surgery is not an option or has not been curative and who are inadequately controlled on treatment with another somatostatin analogue.

Drug Classes

Breastfeeding; Lactation; Milk, Human; Hormones; Somatostatin Analogs and Derivatives

Wikipedia

Pasireotide diaspartate

FDA Medication Guides

SIGNIFOR
PASIREOTIDE DIASPARTATE
SOLUTION;SUBCUTANEOUS
RECORDATI RARE
01/15/2020

Use Classification

Human drugs -> Orphan -> Pituitary and hypothalamic hormones and analogues -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
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2: Pasireotide (Signifor): Treatment of Adult Patients with Cushing Disease [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2015 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK349174/ PubMed PMID: 26962592.
3: Cuevas-Ramos D, Fleseriu M. Pasireotide: a novel treatment for patients with acromegaly. Drug Des Devel Ther. 2016 Jan 11;10:227-39. doi: 10.2147/DDDT.S77999. eCollection 2016 Jan 11. Review. PubMed PMID: 26811671; PubMed Central PMCID: PMC4714742.
4: Wildemberg LE, Gadelha MR. Pasireotide for the treatment of acromegaly. Expert Opin Pharmacother. 2016;17(4):579-88. doi: 10.1517/14656566.2016.1146688. Epub 2016 Feb 17. Review. PubMed PMID: 26808354.
5: McKeage K. Pasireotide in Acromegaly: A Review. Drugs. 2015 Jun;75(9):1039-48. doi: 10.1007/s40265-015-0413-y. Review. PubMed PMID: 26017304.
6: Ceccato F, Scaroni C, Boscaro M. Clinical use of pasireotide for Cushing's disease in adults. Ther Clin Risk Manag. 2015 Mar 17;11:425-34. doi: 10.2147/TCRM.S37314. eCollection 2015 Mar 17. Review. PubMed PMID: 25834454; PubMed Central PMCID: PMC4370333.
7: Ben-Shlomo A. Pharmacotherapy for acromegaly: future role for pasireotide? Endocrinol Metab Clin North Am. 2015 Mar;44(1):35-41. doi: 10.1016/j.ecl.2014.10.004. Epub 2014 Nov 4. Review. PubMed PMID: 25732640.
8: Samson SL. Long-term medical treatment of cushing's disease with pasireotide: a review of current evidence and clinical experience. Exp Clin Endocrinol Diabetes. 2014 Sep;122(8):445-50. doi: 10.1055/s-0034-1376988. Epub 2014 Jul 8. Review. PubMed PMID: 25003365.
9: Trementino L, Cardinaletti M, Concettoni C, Marcelli G, Boscaro M, Arnaldi G. Up-to 5-year efficacy of pasireotide in a patient with Cushing's disease and pre-existing diabetes: literature review and clinical practice considerations. Pituitary. 2015 Jun;18(3):359-65. doi: 10.1007/s11102-014-0582-9. Review. PubMed PMID: 24952218.
10: Cohan P. Pasireotide and mifepristone: new options in the medical management of Cushing's disease. Endocr Pract. 2014 Jan;20(1):84-93. doi: 10.4158/EP13127.RA. Review. PubMed PMID: 24126229.
11: McKeage K. Pasireotide: a review of its use in Cushing's disease. Drugs. 2013 May;73(6):563-74. doi: 10.1007/s40265-013-0052-0. Review. PubMed PMID: 23605695.
12: Colao A, De Block C, Gaztambide MS, Kumar S, Seufert J, Casanueva FF. Managing hyperglycemia in patients with Cushing's disease treated with pasireotide: medical expert recommendations. Pituitary. 2014 Apr;17(2):180-6. doi: 10.1007/s11102-013-0483-3. Review. PubMed PMID: 23564338; PubMed Central PMCID: PMC3942628.
13: Feelders RA, de Herder WW, Neggers SJ, van der Lely AJ, Hofland LJ. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors. Drugs Today (Barc). 2013 Feb;49(2):89-103. doi: 10.1358/dot.2013.49.2.1915142. Review. PubMed PMID: 23462624.
14: Reznik Y, Bertherat J, Borson-Chazot F, Brue T, Chanson P, Cortet-Rudelli C, Delemer B, Tabarin A, Bisot-Locard S, Vergès B. Management of hyperglycaemia in Cushing's disease: experts' proposals on the use of pasireotide. Diabetes Metab. 2013 Feb;39(1):34-41. doi: 10.1016/j.diabet.2012.10.005. Epub 2012 Dec 8. Review. PubMed PMID: 23228667.
15: Shimon I, Rot L, Inbar E. Pituitary-directed medical therapy with pasireotide for a corticotroph macroadenoma: pituitary volume reduction and literature review. Pituitary. 2012 Dec;15(4):608-13. doi: 10.1007/s11102-012-0427-3. Review. PubMed PMID: 22918543.
16: Pedroncelli AM. Medical treatment of Cushing's disease: somatostatin analogues and pasireotide. Neuroendocrinology. 2010;92 Suppl 1:120-4. doi: 10.1159/000314352. Epub 2010 Sep 10. Review. PubMed PMID: 20829632.
17: Arnaldi G, Boscaro M. Pasireotide for the treatment of Cushing's disease. Expert Opin Investig Drugs. 2010 Jul;19(7):889-98. doi: 10.1517/13543784.2010.495943. Review. PubMed PMID: 20533892.
18: Schmid HA. Pasireotide (SOM230): development, mechanism of action and potential applications. Mol Cell Endocrinol. 2008 May 14;286(1-2):69-74. Epub 2007 Sep 19. Review. PubMed PMID: 17977644.

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